molecular formula C23H14Br2ClN3O2 B11977290 5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 303104-52-1

5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B11977290
CAS No.: 303104-52-1
M. Wt: 559.6 g/mol
InChI Key: LMZFLMNQPZVJRQ-UHFFFAOYSA-N
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Description

5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .

Properties

CAS No.

303104-52-1

Molecular Formula

C23H14Br2ClN3O2

Molecular Weight

559.6 g/mol

IUPAC Name

5'-bromo-2-(4-bromophenyl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C23H14Br2ClN3O2/c24-13-3-1-12(2-4-13)19-11-20-16-10-15(26)6-8-21(16)31-23(29(20)28-19)17-9-14(25)5-7-18(17)27-22(23)30/h1-10,20H,11H2,(H,27,30)

InChI Key

LMZFLMNQPZVJRQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=C(C=C5)Br)C6=C(C=CC(=C6)Br)NC4=O

Origin of Product

United States

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